5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid

Description

Structural Identification and IUPAC Nomenclature

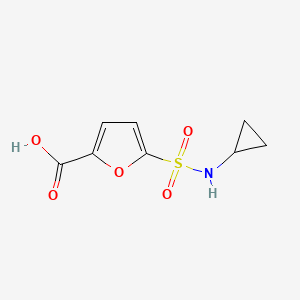

The systematic identification of 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 1087784-27-7, which provides unique identification within chemical databases. The molecular formula C8H9NO5S reflects the precise atomic composition, indicating eight carbon atoms, nine hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom within the molecular structure. The molecular weight has been determined to be 231.23 daltons, which corresponds to the sum of atomic masses for all constituent atoms.

The three-dimensional structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as c1cc(oc1C(=O)O)S(=O)(=O)NC2CC2, which provides a linear description of the molecular connectivity. The International Chemical Identifier system provides the notation InChI=1S/C8H9NO5S/c10-8(11)6-3-4-7(14-6)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11), offering a standardized method for representing the molecular structure. The corresponding International Chemical Identifier Key NLHUFTQLHFRORQ-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier string, facilitating database searches and chemical identification.

The MDL number MFCD10694673 provides an additional unique identifier within chemical databases, particularly those maintained by Accelrys and related organizations. The compound demonstrates specific stereochemical features due to the presence of the cyclopropyl ring, which introduces conformational constraints that influence the overall molecular geometry and potential biological activity.

Historical Context in Heterocyclic Chemistry

The development of this compound emerges from the rich historical foundation of heterocyclic chemistry, particularly the study of furan derivatives that began in the late eighteenth century. The first furan derivative to be scientifically described was 2-furoic acid, which was characterized by Carl Wilhelm Scheele in 1780, establishing the groundwork for subsequent investigations into furan-containing compounds. Johann Wolfgang Döbereiner reported another crucial furan derivative, furfural, in 1831, and this compound was further characterized by John Stenhouse nine years later, demonstrating the growing scientific interest in heterocyclic compounds containing oxygen atoms.

Heinrich Limpricht achieved the first preparation of furan itself in 1870, initially referring to the compound as tetraphenol due to his understanding of its structure at that time. The name furan originates from the Latin word furfur, meaning bran, which reflects the natural sources from which early furan derivatives were isolated. This historical nomenclature demonstrates the connection between natural product chemistry and the development of synthetic heterocyclic compounds that would later include complex derivatives such as this compound.

The evolution of sulfonamide chemistry provides another crucial historical context for understanding the significance of this compound. The sulfonamide functional group was first discovered in Germany in 1932, marking the beginning of systematic research into compounds containing the sulfonyl group connected to amine functionalities. The development of sulfonamide chemistry revolutionized medicinal chemistry and provided researchers with powerful tools for creating biologically active compounds. The integration of sulfonamide functionality with furan ring systems represents a sophisticated approach to molecular design that combines the reactivity characteristics of both structural elements.

Modern synthetic methodologies have enabled the preparation of complex molecules like this compound through carefully controlled chemical transformations. The synthesis often involves the modification of furan-2-carboxylic acid precursors through sulfonylation reactions that introduce the cyclopropylsulfamoyl substituent at the 5-position of the furan ring. These synthetic approaches demonstrate the advancement of organic chemistry techniques from the simple isolation of natural products to the sophisticated construction of designed molecular architectures.

Significance of Furan and Sulfonamide Functional Groups

The furan ring system contributes distinctive electronic and structural properties to this compound that influence its chemical behavior and potential applications. Furan demonstrates aromatic character through the delocalization of one lone pair of electrons from the oxygen atom into the ring system, creating a 4n+2 aromatic system that follows Hückel's rule. However, the aromatic stabilization of furan is significantly less than that observed in benzene, with resonance energies of 67 kilojoules per mole for furan compared to 152 kilojoules per mole for benzene. This reduced aromaticity makes furan rings more reactive toward electrophilic substitution reactions and provides opportunities for chemical modification that would be more difficult with benzene derivatives.

The reactivity profile of furan rings includes susceptibility to hydrolysis reactions, particularly for 2,5-disubstituted furans that can undergo ring-opening to form 1,4-diketones under acidic conditions. Furan compounds also participate readily in Diels-Alder reactions with electron-deficient dienophiles, demonstrating their utility as synthetic intermediates. The electron-donating effects of the oxygen heteroatom make furan rings considerably more reactive than benzene toward electrophilic substitution, as evidenced by the reaction of furan with bromine at 0 degrees Celsius to produce 2-bromofuran.

The sulfonamide functional group within this compound provides structural rigidity and specific binding capabilities that enhance the compound's potential for biological interactions. Sulfonamides are characterized by the organosulfur group with the structure R-S(=O)2-NR2, consisting of a sulfonyl group connected to an amine group. The structural rigidity imposed by the sulfonamide functional group typically results in crystalline compounds, which has historically made sulfonamides valuable for compound identification through melting point determination. The formation of sulfonamides represents a classic method for converting amines into crystalline derivatives that can be characterized by their physical properties.

The synthesis of sulfonamides, including those present in this compound, typically involves the reaction of sulfonyl chlorides with amines according to the general equation RSO2Cl + R'2NH → RSO2NR'2 + HCl. The presence of a base such as pyridine is commonly employed to absorb the hydrogen chloride that is generated during the reaction. The cyclopropyl substituent attached to the sulfonamide nitrogen introduces additional steric constraints that can influence the binding properties and selectivity of the compound toward specific biological targets.

Properties

IUPAC Name |

5-(cyclopropylsulfamoyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c10-8(11)6-3-4-7(14-6)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHUFTQLHFRORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid generally follows these key steps:

- Starting Material Selection: Typically, the synthesis begins with a furan-2-carboxylic acid or its ester derivative as the core scaffold.

- Introduction of the Sulfamoyl Group: The sulfamoyl group bearing the cyclopropyl substituent is introduced via sulfonamide formation, often by reacting a sulfonyl chloride or equivalent activated sulfonyl derivative with an amine.

- Functional Group Transformations: Depending on the starting materials, additional oxidation or protection/deprotection steps may be required to achieve the correct substitution pattern on the furan ring.

The synthetic route must carefully control reaction conditions to preserve the sensitive furan ring and to avoid side reactions such as ring opening or over-oxidation.

Preparation of Furan-2-carboxylic Acid Core

The furan-2-carboxylic acid framework can be prepared or obtained commercially. Alternatively, it can be synthesized via oxidation of 5-hydroxymethylfurfural (HMF) or related derivatives:

While these oxidation methods focus on producing diacid derivatives, the selective preparation of monoacid furan-2-carboxylic acid is feasible by controlling oxidation steps.

Introduction of the Cyclopropylsulfamoyl Group

The key functionalization step involves attaching the cyclopropylsulfamoyl moiety at the 5-position of the furan ring:

- Sulfonamide Formation: The cyclopropylsulfamoyl group is introduced by reacting the corresponding sulfonyl chloride derivative (cyclopropylsulfonyl chloride) with an amine or directly with the furan derivative containing an amino substituent.

- Typical Reagents and Conditions:

- Cyclopropylsulfonyl chloride as the sulfonylating agent.

- Base such as triethylamine or pyridine to scavenge HCl byproduct.

- Solvent: Dichloromethane or similar inert organic solvents.

- Temperature: 0 °C to room temperature to avoid decomposition.

This reaction yields the sulfamoyl-substituted furan intermediate, which can be further purified by crystallization or chromatography.

Final Functional Group Adjustments

- Carboxylic Acid Formation: If the starting furan derivative is an ester, hydrolysis under acidic or basic conditions converts it to the free acid.

- Purification: The final acid is purified by recrystallization or preparative chromatography to achieve high purity suitable for pharmaceutical or research applications.

Representative Synthetic Route Summary

| Step No. | Reaction | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Starting material: Furan-2-carboxylic acid or ester | Commercial or synthesized via oxidation of HMF | Furan-2-carboxylic acid or ester | Core scaffold |

| 2 | Sulfonamide formation | Cyclopropylsulfonyl chloride, base (Et3N), DCM, 0 °C to RT | This compound ester | Sulfamoyl group introduction |

| 3 | Hydrolysis (if ester) | Aqueous acid or base, reflux | This compound | Final product |

| 4 | Purification | Recrystallization or chromatography | Pure target compound | Quality control |

Research Findings and Optimization Notes

- Catalyst and Oxidation Conditions: Research shows that oxidation of furan derivatives to carboxylic acids is highly sensitive to catalyst choice and reaction parameters. Using protective groups (e.g., acetalization of aldehyde groups) can improve selectivity and yield.

- Sulfonamide Formation Efficiency: The reaction of sulfonyl chlorides with amines is well-established, but controlling temperature and stoichiometry is critical to minimize side products and degradation of the furan ring.

- Yield and Purity: Typical yields for sulfonamide coupling reactions are high (>80%) under optimized conditions. Purity is confirmed by NMR, LC-MS, and elemental analysis.

- Scale-Up Considerations: Industrial-scale synthesis requires attention to corrosion issues (e.g., bromide-containing catalysts in oxidation) and careful control of reaction atmosphere and temperature.

Summary Table of Preparation Methods

The preparation of this compound involves a multi-step synthetic approach starting from furan-2-carboxylic acid or its derivatives, followed by selective introduction of the cyclopropylsulfamoyl group via sulfonamide chemistry. Key challenges include maintaining the integrity of the furan ring during oxidation and sulfonamide formation, optimizing catalyst systems for oxidation steps, and ensuring high purity of the final product. The methods are well-documented in patent literature and catalytic oxidation studies, with yields and selectivity improved by protective group strategies and controlled reaction conditions.

This comprehensive synthesis knowledge supports further development of this compound for pharmaceutical or material science applications.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.

Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid

Reduction: Reduced furan derivatives

Substitution: Sulfamoylated furan derivatives

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 5-(cyclopropylsulfamoyl)furan-2-carboxylic acid is in the field of medicinal chemistry, where it is being explored for its potential as an anti-inflammatory and antibacterial agent. Research indicates that compounds with sulfamoyl groups exhibit significant biological activity against various pathogens.

- Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of sulfamoyl derivatives, it was found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Agricultural Chemistry

The compound has also been investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzyme pathways in plants makes it a candidate for developing environmentally friendly agricultural chemicals.

- Case Study: Herbicidal Activity

A research project focused on the herbicidal effects of furan derivatives showed that this compound effectively inhibited the growth of certain weed species, indicating its potential application in crop protection strategies .

Material Science

In material science, the compound is being studied for its utility in synthesizing novel polymers and materials with enhanced properties. The incorporation of furan moieties into polymer backbones has been shown to improve thermal stability and mechanical strength.

- Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(furan-2-carboxylic acid) | 250 | 35 |

| Poly(this compound) | 280 | 45 |

Mechanism of Action

The mechanism by which 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its cyclopropylsulfamoyl substituent. Below is a comparison with structurally related furan-2-carboxylic acid derivatives:

Physicochemical and Functional Differences

- Solubility: The sulfamoyl and carboxylic acid groups in the target compound increase hydrophilicity compared to phenoxymethyl (e.g., 260.29 g/mol analog) or alkyl substituents .

- Reactivity : Compounds with formyl groups (e.g., 5-Formylfuran-3-carboxylic acid) are more prone to oxidation or nucleophilic attack than the stable sulfamoyl group .

Research and Industrial Implications

- Drug Discovery : The sulfamoyl group’s polarity makes the compound a candidate for designing water-soluble inhibitors or prodrugs.

- Material Science: Furan derivatives with bulky substituents (e.g., phenoxymethyl) may serve as intermediates in polymer synthesis .

- Challenges : Discontinuation by suppliers underscores the need for improved synthetic routes or stabilization strategies .

Biological Activity

5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a cyclopropylsulfamoyl group and a carboxylic acid moiety. This unique structure contributes to its interaction with various biological targets, which can be summarized as follows:

- Furan Ring : Known for its role in various pharmacological activities.

- Cyclopropyl Group : Often enhances the binding affinity to biological targets.

- Sulfamoyl Group : Imparts solubility and may influence the compound's metabolic stability.

Antimicrobial Properties

Research indicates that derivatives of furan-2-carboxylic acids exhibit significant antimicrobial activity. For instance, related compounds have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Furan Derivatives

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in bacterial metabolism. For example, furan-based compounds have shown promise as inhibitors of N-acetyl glutamate synthase (ArgA), which is crucial for mycobacterial survival .

Case Studies

-

Inhibition of Mycobacterial Growth

- A study focused on the structural analysis of furan derivatives demonstrated that compounds similar to this compound effectively inhibited the growth of Mycobacterium tuberculosis by targeting iron acquisition pathways. The binding affinity was assessed through co-crystallization experiments, revealing critical interactions within the active site of the enzyme MbtI .

- Cytotoxicity Assays

The proposed mechanism by which this compound exerts its biological effects involves:

- Enzyme Binding : The compound likely binds to specific enzymes, disrupting their function and leading to reduced bacterial viability.

- Cell Membrane Interaction : It may also interact with bacterial cell membranes, causing permeability changes that result in cell lysis.

Q & A

Q. What critical data are missing for this compound, and how can researchers address these gaps?

- Identified Gaps :

- Thermodynamic properties : Melting point, vapor pressure (see analog data in ).

- Ecotoxicity : Bioaccumulation potential (log Kow) and soil mobility .

- Methodological Solutions :

- Differential Scanning Calorimetry (DSC) : For thermal stability analysis.

- OECD 305/307 tests : To assess biodegradation and aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.